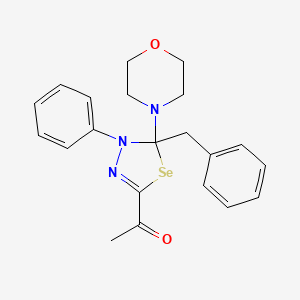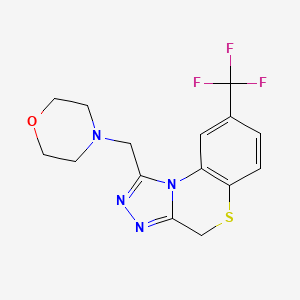
4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)-” is a complex organic compound that belongs to the class of triazolobenzothiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a morpholinylmethyl substituent adds to the compound’s unique chemical properties and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)-” typically involves multi-step organic reactions. The process may start with the formation of the triazole ring, followed by the introduction of the benzothiazine moiety. The morpholinylmethyl and trifluoromethyl groups are then introduced through nucleophilic substitution or other suitable reactions. Common reagents used in these reactions include hydrazine derivatives, thiourea, and trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process. Stringent quality control measures are essential to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Substitution reagents: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of “4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)-” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, may enhance the compound’s binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine derivatives: Compounds with different substituents on the triazole or benzothiazine rings.
Morpholinylmethyl-substituted compounds: Molecules with a morpholinylmethyl group attached to different core structures.
Trifluoromethyl-substituted compounds: Compounds with a trifluoromethyl group attached to various aromatic or heterocyclic rings.
Uniqueness
The uniqueness of “4H-(1,2,4)Triazolo(3,4-c)(1,4)benzothiazine, 1-(4-morpholinylmethyl)-8-(trifluoromethyl)-” lies in its combination of structural features. The presence of the triazole and benzothiazine rings, along with the morpholinylmethyl and trifluoromethyl groups, imparts distinct chemical and biological properties. This makes the compound a valuable candidate for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
110216-06-3 |
|---|---|
Molekularformel |
C15H15F3N4OS |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
4-[[8-(trifluoromethyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-yl]methyl]morpholine |
InChI |
InChI=1S/C15H15F3N4OS/c16-15(17,18)10-1-2-12-11(7-10)22-13(19-20-14(22)9-24-12)8-21-3-5-23-6-4-21/h1-2,7H,3-6,8-9H2 |
InChI-Schlüssel |
MGZBGKNYAOOOBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2=NN=C3N2C4=C(C=CC(=C4)C(F)(F)F)SC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride](/img/structure/B12756146.png)
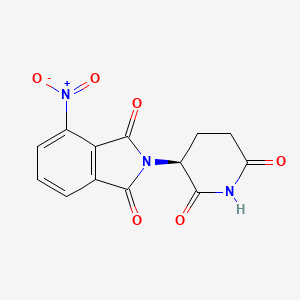
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
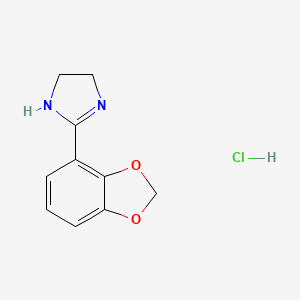
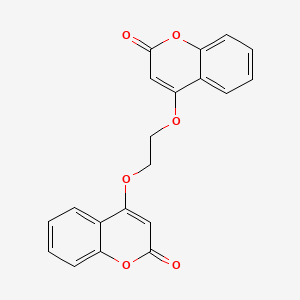
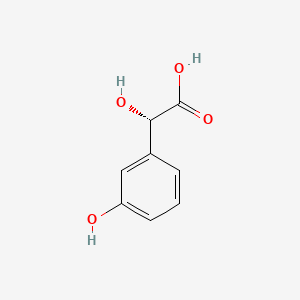
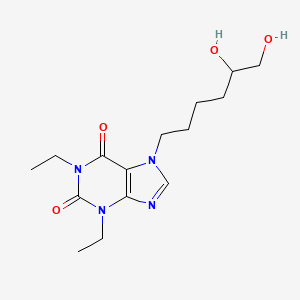
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12756188.png)

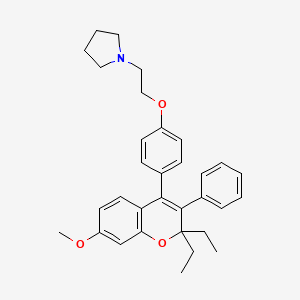
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride](/img/structure/B12756206.png)

